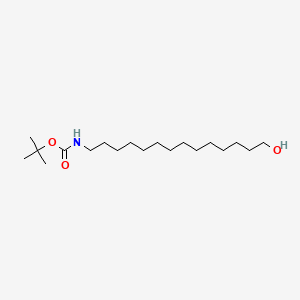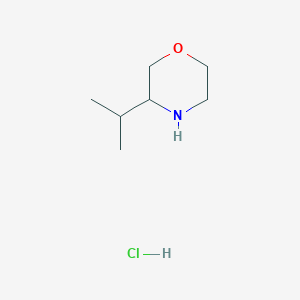
Fmoc-2,4-dichloro-L-homophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-2,4-dichloro-L-homophenylalanine: is a synthetic amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis. The compound also contains two chlorine atoms at the 2 and 4 positions of the phenyl ring, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,4-dichloro-L-homophenylalanine typically involves the following steps:
Starting Material: The synthesis begins with L-homophenylalanine, which is a non-natural amino acid.
Chlorination: The phenyl ring of L-homophenylalanine is chlorinated at the 2 and 4 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Fmoc Protection: The amino group of the chlorinated L-homophenylalanine is then protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of L-homophenylalanine using industrial chlorinating agents.
Fmoc Protection: Large-scale protection of the amino group with Fmoc chloride, often in automated peptide synthesizers to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-2,4-dichloro-L-homophenylalanine can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: The compound can be reduced to remove the chlorine atoms, although this is less common.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Fmoc-2,4-dichloro-L-homophenylalanine is widely used in solid-phase peptide synthesis (SPPS) due to its Fmoc protecting group, which can be easily removed under mild conditions.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions by incorporating it into synthetic peptides.
Industry: In the pharmaceutical industry, it is used in the synthesis of complex peptides and proteins for therapeutic use.
Mechanism of Action
The mechanism of action of Fmoc-2,4-dichloro-L-homophenylalanine primarily involves its incorporation into peptides. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The chlorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with other molecules, potentially affecting the biological activity of the resulting peptides.
Comparison with Similar Compounds
Fmoc-L-homophenylalanine: Similar structure but without the chlorine atoms.
Fmoc-2-chloro-L-homophenylalanine: Contains only one chlorine atom at the 2 position.
Fmoc-4-chloro-L-homophenylalanine: Contains only one chlorine atom at the 4 position.
Uniqueness: Fmoc-2,4-dichloro-L-homophenylalanine is unique due to the presence of two chlorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The dual chlorination can enhance its reactivity in certain chemical reactions and potentially improve the stability and activity of peptides synthesized using this compound.
Properties
IUPAC Name |
(2S)-4-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJTYUFAAFBWAR-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl](/img/structure/B8179478.png)

